Cas no 863006-77-3 (ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate)

ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- F0672-0611
- ethyl 4-[(4-bromophenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate
- ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- AKOS001510727
- 863006-77-3
- ethyl 4-[(4-bromophenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 1H-Pyrrole-2-carboxylic acid, 4-[[(4-bromophenyl)amino]carbonyl]-1-ethyl-3,5-dimethyl-, ethyl ester
-
- インチ: 1S/C18H21BrN2O3/c1-5-21-12(4)15(11(3)16(21)18(23)24-6-2)17(22)20-14-9-7-13(19)8-10-14/h7-10H,5-6H2,1-4H3,(H,20,22)
- InChIKey: LCFLHRJYAWWBPJ-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C(C)=C(C(NC2=CC=C(Br)C=C2)=O)C(C)=C1C(OCC)=O
計算された属性
- せいみつぶんしりょう: 392.07356g/mol
- どういたいしつりょう: 392.07356g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 60.3Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- ふってん: 456.6±45.0 °C(Predicted)
- 酸性度係数(pKa): 12.78±0.70(Predicted)
ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0672-0611-1mg |
ethyl 4-[(4-bromophenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
863006-77-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0672-0611-2mg |
ethyl 4-[(4-bromophenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
863006-77-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0672-0611-3mg |
ethyl 4-[(4-bromophenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
863006-77-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0672-0611-2μmol |
ethyl 4-[(4-bromophenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
863006-77-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylateに関する追加情報
Ethyl 4-(4-Bromophenyl)Carbamoyl-1-Ethyl-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate: A Comprehensive Overview
Ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, with CAS No 863006-77-3, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with ethyl and methyl groups, as well as a bromophenyl carbamoyl group. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and advanced materials.
The molecular structure of ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is notable for its aromaticity and substituent diversity. The pyrrole ring serves as a central scaffold, providing stability and reactivity depending on the substituents attached. The presence of the bromophenyl group introduces electronic effects that can influence the molecule's interactions with biological systems or other chemical entities. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic properties of compounds, making this molecule a promising candidate for drug development.
One of the key areas of research involving this compound is its potential as a precursor in the synthesis of bioactive molecules. Scientists have explored its ability to undergo various transformations, such as nucleophilic substitutions and condensation reactions, to yield derivatives with enhanced biological activity. For instance, researchers have successfully synthesized analogs that exhibit potent anti-inflammatory and antioxidant properties, opening new avenues for therapeutic interventions.
In addition to its role in medicinal chemistry, ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has also been investigated for its applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent advancements in this field have demonstrated that such compounds can be integrated into thin-film transistors and light-emitting diodes, showcasing their potential for next-generation electronic devices.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and industrial applications. The use of modern analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been instrumental in confirming the compound's structure and verifying its purity.
From an environmental perspective, ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has been studied for its biodegradability and eco-toxicological effects. Initial findings suggest that under controlled conditions, the compound exhibits moderate biodegradation rates, which aligns with current regulatory standards for chemical safety. However, further research is required to fully understand its long-term impact on ecosystems.
In conclusion, ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No 863006773) stands out as a multifaceted compound with significant potential across various scientific domains. Its structural complexity and functional diversity make it an invaluable tool for researchers seeking to develop innovative solutions in medicine and materials science.
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